8-Butylquinoline
Description
Structure
3D Structure
Properties
CAS No. |
84682-14-4 |
|---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
8-butylquinoline |
InChI |
InChI=1S/C13H15N/c1-2-3-6-11-7-4-8-12-9-5-10-14-13(11)12/h4-5,7-10H,2-3,6H2,1H3 |
InChI Key |
YDSONSCALKQCLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 8 Butylquinoline and Its Derivatives
Classical and Modern Approaches to Quinoline (B57606) Core Functionalization at C8
Functionalizing the C8 position of the quinoline core presents unique challenges due to the electronic properties of the heterocyclic system. Electrophilic substitution, for instance, typically favors the C5 and C8 positions, but achieving selectivity can be difficult. imperial.ac.uk Over the years, chemists have developed more controlled and direct methods.
Directly introducing an alkyl or butyl group onto the C8 position of an existing quinoline ring is a primary strategy. Classical approaches often involve the alkylation of quinoline with agents like butyl halides. ontosight.ai However, these reactions can lack regioselectivity.
Modern advancements have provided more precise tools. For example, iron-catalyzed cross-coupling reactions between heteroaromatic tosylates and alkyl Grignard reagents, such as butylmagnesium bromide, offer a pathway to alkylated quinolines. organic-chemistry.org More direct methods involve the C-H alkylation of neutral quinolines. Research has demonstrated that half-sandwich rare-earth catalysts can achieve the first direct C8-H alkylation of quinolines with aliphatic olefins. nih.gov Specifically, a yttrium-based catalyst has shown high selectivity for the C8 position when reacting quinolines with aliphatic alkenes. nih.gov Another approach involves the tert-butylation of quinoline N-oxides using tert-butylmercury halides, which can serve as a model for introducing bulky alkyl groups at positions directed by the N-oxide functionality. acs.org
Table 1: Direct Alkylation and Butylation Methods for the Quinoline Core
| Method | Reagents/Catalyst | Target Position | Key Findings | Reference |
|---|---|---|---|---|
| Cross-Coupling | Iron catalyst, Alkyl Grignard reagents | General Alkylation | Suitable for functional group tolerance at low temperatures. | organic-chemistry.org |
| Direct C-H Alkylation | Half-sandwich yttrium catalyst, Aliphatic olefins | C8 | First example of direct C8-H alkylation of neutral quinolines. | nih.gov |
| tert-Butylation | tert-Butylmercury halides | C2/C4/C8 | Reaction with quinoline N-oxides provides a route to alkylated derivatives. | acs.org |
Multi-component reactions (MCRs) are highly efficient processes that form a product in a single step from three or more reactants. While often used to construct the quinoline ring itself rather than functionalize a pre-existing one, they are crucial for accessing polysubstituted quinolines, including those with substitution patterns that can lead to 8-butylquinoline derivatives in subsequent steps.
The Friedländer synthesis is a prominent example, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. ecorfan.org Modern variations of this reaction employ heterogeneous solid acid nano-catalysts, such as nano-crystalline sulfated zirconia, which allow for milder conditions and easier product purification. arabjchem.org These methods can produce a wide array of poly-substituted quinolines. arabjchem.org Other green approaches utilize microwave irradiation in the absence of a catalyst to expedite the synthesis of quinoline derivatives from components like an aldehyde, a dicarbonyl compound, and an amine source. rsc.orgtandfonline.com
Table 2: Multi-Component Reactions for Quinoline Synthesis
| Reaction Name | Reactants | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Friedländer Synthesis | 2-Aminoaryl ketone, α-Methylene ketone | Nano-crystalline sulfated zirconia (SZ), Ethanol | Mild conditions, high yields, reusable catalyst. | arabjchem.org |
| Microwave-Assisted MCR | Aromatic aldehyde, 1,3-Dicarbonyl compound, 2,6-Diaminopyrimidin-4-one | Glycol, Microwave irradiation | Catalyst-free, short reaction times, excellent yields. | rsc.org |
| Cascade Reaction | Aniline (B41778), Aldehyde, Ketone | Zirconocene dichloride, Isopropanol/water | Eco-friendly catalyst system, high yields. | tandfonline.com |
To overcome the regioselectivity issues of direct substitution, chemists employ directing groups to guide metalation to a specific site. The nitrogen atom in the quinoline ring can direct metalation to the C8 position. polyu.edu.hk The use of mixed lithium-magnesium reagents, such as TMP2Mg·2LiCl (where TMP is 2,2,6,6-tetramethylpiperidyl), allows for the regioselective deprotonation at the C8 position under mild conditions. acs.org The resulting organometallic intermediate can then be trapped with an electrophile to install the desired functional group.
An alternative and powerful strategy is the halogen-lithium exchange reaction. This method starts with an 8-bromo or 8-iodoquinoline. Treatment with an organolithium reagent, such as n-butyllithium, at low temperatures results in the exchange of the halogen atom for a lithium atom. researchgate.netusd.edu This creates a nucleophilic C8-lithioquinoline species that can react with various electrophiles, including butyl halides, to form this compound. This approach is highly reliable for installing substituents specifically at the C8 position. researchgate.net The halogen dance reaction, a base-promoted isomerization, has also been observed in quinolines, where a halogen can migrate from one position to another, such as from C8 to C4, under specific conditions. clockss.org
Multi-Component Condensation Reactions for Quinoline Derivatives
Catalytic Synthesis Routes
Catalytic methods, particularly those involving transition metals, have revolutionized the synthesis of complex molecules by enabling the direct functionalization of C-H bonds, which were once considered unreactive.
Homogeneous catalysis using transition metals like palladium, rhodium, and iridium is a cornerstone of modern synthetic chemistry for C8 functionalization. nih.gov A common and effective strategy involves the use of quinoline N-oxides, where the oxygen atom acts as a directing group to guide the metal catalyst to the C8-H bond. researchgate.netresearchgate.net
Palladium-catalyzed C-H arylation of quinoline N-oxides has been shown to proceed with high selectivity for the C8 position, a departure from many other palladium-catalyzed methods that favor the C2 position. nih.govacs.org Similarly, rhodium catalysts have been successfully employed for the C8 olefination of quinoline N-oxides with both activated and unactivated olefins, using clean oxidants like molecular oxygen. acs.org Iridium-based catalysts have also proven effective for C8-selective borylation and amidation. nih.gov These C-H activation/cross-coupling reactions are valued for their high functional group tolerance and ability to shorten synthetic routes. acs.org
Table 3: Homogeneous Catalysis for C8-Functionalization of Quinolines
| Metal Catalyst | Directing Group | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Palladium (Pd) | N-Oxide | C-H Arylation | Unusual C8 selectivity for palladium; broad scope. | nih.govacs.org |
| Rhodium (Rh) | N-Oxide | C-H Olefination | Uses O2 as a clean oxidant; robust for various olefins. | acs.org |
| Rhodium (Rh) | N-Oxide | C-H Bromination/Amidation | High regioselectivity, scalable to gram quantities. | researchgate.net |
| Iridium (Ir) | N-Oxide | C-H Borylation | Provides access to versatile boronate ester intermediates. | nih.gov |
Heterogeneous catalysis offers significant advantages, including easier catalyst separation, recycling, and often milder reaction conditions, aligning with the principles of green chemistry. nih.gov These catalysts have been widely applied to the synthesis of the quinoline scaffold. acs.org
Zeolite-based catalysts, for example, have been used for the gas-phase synthesis of quinolines from aniline and C1-C4 alcohols. rsc.org The catalytic performance in these systems is often linked to the presence of Lewis acid sites on the catalyst surface. rsc.org Nanocatalysts have emerged as a particularly effective option due to their high surface area and unique electronic properties. acs.orgnih.gov Various nanocatalysts, including copper-based nanoparticles, silver nanoparticles immobilized on magnetic supports (Fe3O4@SiO2-Ag), and zinc chloride supported on silica-coated magnetite (Fe3O4@SiO2/ZnCl2), have been developed for quinoline synthesis via methods like the Friedländer protocol. nih.govnanomaterchem.comresearchgate.net These catalysts demonstrate high efficiency, good yields, and excellent recyclability. nanomaterchem.comresearchgate.net Another approach involves a granular cobalt catalyst, prepared in situ, for the hydrogenation of quinolines to tetrahydroquinolines. thieme-connect.com
Table 4: Heterogeneous and Nanocatalyst Systems in Quinoline Synthesis
| Catalyst Type | Catalyst Example | Reaction | Key Advantages | Reference |
|---|---|---|---|---|
| Zeolite-based | ZnCl2/Ni-USY-acid | Quinoline synthesis from aniline and alcohols | Gas-phase reaction, relates yield to Lewis acidity. | rsc.org |
| Magnetic Nanocatalyst | Fe3O4@SiO2/ZnCl2 | Friedländer Synthesis | Solvent-free conditions, recoverable catalyst. | researchgate.net |
| Silver Nanoparticles | Fe3O4@SiO2-Ag | Three-component quinoline synthesis | Recyclable for at least six cycles, mild conditions. | nanomaterchem.com |
| Copper Nanoparticles | IRMOF-3/PSTA/Cu | One-pot multicomponent synthesis | High porosity and surface area, excellent yields. | nih.gov |
| Cobalt-based | In situ generated Co from Co(OAc)2/Zn | Hydrogenation of quinolines | Atom-efficient, uses easy-to-handle reagents. | thieme-connect.com |
Asymmetric Synthesis and Enantioselective Approaches for this compound Analogs
The development of asymmetric and enantioselective methods for the synthesis of quinoline derivatives is crucial for accessing chiral molecules with specific biological activities. While direct asymmetric synthesis of this compound itself is not extensively documented, principles from the synthesis of other chiral quinoline analogs can be applied.
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is particularly important in pharmacology, where different enantiomers can have distinct biological effects. For instance, research into the enantioselective synthesis of an 8-hydroxyquinoline (B1678124) derivative, Q134, has demonstrated the use of chiral catalysts to produce enantiomerically pure products. nih.gov In this work, quinidine (B1679956) or quinine (B1679958) was employed as a catalyst in a Betti reaction to achieve high enantioselectivity. nih.gov This approach, which involves the reaction of an aldehyde, a primary or secondary amine, and a phenol, could theoretically be adapted to synthesize chiral analogs of this compound where a stereocenter is present on the butyl chain or on a substituent of the quinoline ring.
Another relevant area is the synthesis of chiral ligands for asymmetric catalysis. For example, 8-amino-5,6,7,8-tetrahydroquinolines have been synthesized and utilized as ligands in iridium(III) catalysts for the asymmetric transfer hydrogenation of ketones. researchgate.net The chirality in these ligands is introduced at the 8-position of the saturated heterocyclic ring. The synthesis of such molecules often involves the catalytic hydrogenation of the corresponding acetamido-substituted quinolines, followed by hydrolysis. researchgate.net The use of chiral catalysts, such as those derived from Ru(methallyl)2(cod) and chiral ligands like PhTRAP, can lead to the formation of specific enantiomers of the tetrahydroquinoline product. researchgate.net
These examples highlight potential strategies for accessing chiral this compound analogs. Future research could focus on developing catalytic asymmetric C-H functionalization methods to introduce a chiral butyl group at the 8-position of the quinoline ring or on the asymmetric synthesis of precursors that can be converted to the desired chiral this compound derivatives.
Flow Chemistry and Continuous Synthesis Techniques
Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology in organic synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, reduced reaction times, and greater scalability. researchgate.net These benefits are particularly relevant for the synthesis of quinolines, which can involve hazardous reagents or energetic reaction conditions.
Several continuous flow methods have been developed for the synthesis of the quinoline scaffold. One notable approach involves a tandem photoisomerization-cyclization process. ucd.ieucd.iethieme-connect.com In this method, (E)-2-aminostyryl ketones are exposed to light from an LED in a continuous-flow system, leading to their isomerization to the Z-isomers, which then undergo a cyclization to form the quinoline ring. thieme-connect.com This process has been shown to be highly efficient, with the potential for producing various substituted quinolines in high yields. ucd.ieucd.ie
Another strategy utilizes packed-bed reactors in continuous flow systems. For example, the Doebner-Miller reaction and the Skraup reaction, classic methods for quinoline synthesis, have been adapted to flow conditions. researchgate.net These reactions often involve strong acids and high temperatures, making the enhanced safety features of flow reactors highly advantageous.
While a specific continuous flow synthesis for this compound has not been detailed in the literature, the existing methodologies for other quinoline derivatives provide a clear blueprint for its potential production. For instance, a flow process could be designed starting from an appropriately substituted aniline and a carbonyl compound that would lead to the formation of the this compound structure. The high purity of the product stream from such a flow reactor could also allow for "telescoped" reactions, where the output is directly fed into a subsequent reactor for further functionalization, such as hydrogenation to form tetrahydroquinolines. ucd.ie
The table below summarizes examples of quinoline derivatives synthesized using continuous flow techniques, illustrating the versatility and efficiency of this approach.
| Product | Starting Materials | Reaction Type | Residence Time | Yield | Reference |
| 2-(tert-Butyl)quinoline | (E)-4,4-Dimethyl-1-(2-nitrophenyl)pent-1-en-3-one | Photochemical cyclocondensation | - | 85% | ucd.ie |
| 2-Phenylquinoline | (E)-3-(2-Nitrophenyl)-1-phenylprop-2-en-1-one | Photochemical cyclocondensation | - | - | ucd.ie |
| Galipinine (racemic) | Amine precursor 10 and formaldehyde | Telescoped photochemical synthesis and hydrogenation | - | 72% | ucd.ie |
This data underscores the potential for developing a robust and scalable continuous flow process for the synthesis of this compound and its derivatives, which would be of significant interest for industrial applications.
Reactivity and Reaction Mechanisms of 8 Butylquinoline Systems
Electrophilic and Nucleophilic Substitution Patterns at the Quinoline (B57606) Core
The quinoline ring system is a tale of two electronically distinct rings: the electron-rich carbocyclic (benzene) ring and the electron-deficient heterocyclic (pyridine) ring. This inherent electronic dichotomy dictates the regioselectivity of substitution reactions.
Electrophilic Substitution: Electrophilic aromatic substitution (SEAr) on unsubstituted quinoline preferentially occurs on the carbocyclic ring, primarily at the C5 and C8 positions. wikipedia.orgsoftbeam.net This is because attack on the benzene (B151609) ring preserves the aromaticity of the pyridine (B92270) ring in the Wheland intermediate, resulting in a more stable transition state. wuxiapptec.com In the case of 8-butylquinoline, the C8 position is already occupied. The butyl group is an electron-donating group (EDG) via an inductive effect, which activates the aromatic ring towards electrophilic attack. youtube.com However, its steric bulk can hinder attack at adjacent positions. Consequently, electrophilic attack on this compound is expected to be directed primarily to the C5 position, with potential for some substitution at C7, depending on the steric demands of the incoming electrophile. For instance, studies on the bromination of 8-methoxyquinoline (B1362559) and 8-hydroxyquinoline (B1678124) show that substitution occurs at C5 and C7, with the ratio depending on the directing group and reaction conditions. wuxiapptec.com
Nucleophilic Substitution: In contrast, nucleophilic substitution typically targets the electron-deficient pyridine ring, with C2 and C4 being the most reactive sites. byjus.comlibretexts.org The reaction of organolithium reagents, such as butyllithium, with quinoline results in the formation of 2-butylquinoline (B11908802). The presence of the 8-butyl group is not expected to fundamentally alter this preference, as its electronic and steric influence on the distant C2 and C4 positions is minimal. However, in certain contexts, such as with 8-substituted quinoline N-oxides, nucleophilic addition can occur at the C2 position. rsc.orgnih.gov
Directed Ortho-Metalation and Regioselectivity Investigations in this compound Derivatives
Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve high regioselectivity in the deprotonation of an aromatic ring. baranlab.orgwikipedia.org In the quinoline system, the Lewis basic nitrogen atom can serve as a DMG, directing lithiation to the adjacent C2 and C8 positions. For this compound, the C8 position is blocked, making the C7 position the primary site for directed metalation by strong bases like alkyllithiums. This provides a reliable route to 7-substituted this compound derivatives.
Furthermore, the quinoline nitrogen can direct the functionalization of the C-H bonds within the 8-butyl group itself. Research has demonstrated that catalytic enantioselective C(sp³)–H amidation reactions can be performed on 8-alkylquinolines. nih.gov Using a Cp*RhIII/chiral carboxylic acid hybrid catalytic system, the catalyst coordinates to the quinoline nitrogen and selectively activates the enantiotopic methylene (B1212753) C-H bonds of the alkyl chain, leading to the formation of chiral C-N bonds with high selectivity. researchgate.netsnnu.edu.cnresearchgate.net This represents a sophisticated form of directed functionalization, targeting the alkyl substituent rather than the aromatic core.
Oxidative and Reductive Transformations of the Quinoline Moiety
Oxidative Transformations: The oxidation of the quinoline moiety in this compound can occur at the nitrogen atom, the carbocyclic ring, or the butyl substituent, depending on the oxidant and reaction conditions.
N-Oxidation: Reaction with peroxy acids readily forms this compound N-oxide. These N-oxides have found utility as sterically hindered and versatile nucleophilic oxidants in homogeneous gold-catalyzed reactions. nih.gov Their steric bulk prevents the resulting this compound byproduct from binding to and inhibiting the gold catalyst. nih.govacs.org
Oxidation of the Alkyl Group: The benzylic protons of the 8-butyl group are susceptible to oxidation. For example, the palladium-catalyzed aerobic oxidation of 8-methylquinolines in the presence of 2,6-pyridinedicarboxylic acid has been shown to produce 8-quinolylmethyl acetates in high yield. researchgate.net
Ring Oxidation: Stronger oxidizing agents can lead to the oxidative cleavage of the benzene ring. Sensitized photo-oxidation of 8-hydroxyquinoline yields quinoline-5,8-quinone, indicating the carbocyclic ring's susceptibility to oxidation under specific conditions. tandfonline.com
Reductive Transformations: The reduction of quinolines typically affects the pyridine ring, yielding 1,2,3,4-tetrahydroquinolines. However, catalytic systems have been developed that exhibit unusual chemoselectivity for the reduction of the carbocyclic ring in 8-substituted quinolines.
Using a chiral ruthenium catalyst with the PhTRAP ligand, various 8-substituted quinolines have been selectively hydrogenated to the corresponding 5,6,7,8-tetrahydroquinolines. researchgate.netdicp.ac.cnrsc.org This transformation is notable for breaking the aromaticity of the more stable benzene ring while leaving the pyridine ring intact. dicp.ac.cn The reaction proceeds with good yields and, for chiral products, good enantioselectivity. The nature of the substituent at the 8-position significantly influences both the reactivity and the stereochemical outcome. dicp.ac.cnrsc.org
| Substrate (8-Substituent) | Catalyst System | Solvent | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| 8-Ethylquinoline | [RuCl(p-cymene)(PhTRAP)]Cl | MeOH | 92 | 94:6 |
| 8-n-Propylquinoline | [RuCl(p-cymene)(PhTRAP)]Cl | MeOH | 95 | 93:7 |
| 8-iso-Propylquinoline | [RuCl(p-cymene)(PhTRAP)]Cl | MeOH | 80 | 91:9 |
| 8-Methoxyquinoline | Ru(η³-methallyl)₂(cod)/PhTRAP | EtOAc | 95 | 90:10 |
| 8-(Benzyloxy)quinoline | Ru(η³-methallyl)₂(cod)/PhTRAP | EtOAc | 98 | 86:14 |
Mechanistic Elucidation of Catalyzed Reactions Involving this compound
Understanding the reaction mechanisms at a molecular level is crucial for optimizing existing transformations and developing new ones. iastate.eduuobabylon.edu.iq For reactions involving this compound derivatives, mechanistic studies often combine kinetic analysis, intermediate characterization, and computational modeling.
Radical Intermediates and Trapping Experiments
While many reactions of quinolines proceed through ionic intermediates, radical pathways are also known. A radical is an electron-deficient species with an unpaired electron, and its reactions typically involve initiation, propagation, and termination steps. researchgate.netlibretexts.org
In the context of catalyzed reactions of quinoline derivatives, radical intermediates have been proposed and investigated. For instance, in the development of photocatalytic methods to generate transient rhodium-nitrenoid species from rhodium-hydroxamate complexes, mechanistic studies involving electron paramagnetic resonance (EPR) spectroscopy have been employed. researchgate.net EPR is a powerful technique for detecting and characterizing paramagnetic species, including radical intermediates. These studies suggest that photoactivation can lead to N-O bond homolysis, generating radical species as part of the catalytic cycle. researchgate.net Similarly, Minisci-type reactions, which involve the addition of a radical to a protonated heterocycle, represent a key method for C-H alkylation of compounds like quinoline, proceeding via radical intermediates. nih.gov
Energy Profiles and Transition State Analysis
Computational chemistry provides indispensable tools for mapping the potential energy surface of a reaction, identifying transition states, and calculating energy profiles. numberanalytics.comucsb.edustudysmarter.co.uk A transition state is the highest energy point on a reaction coordinate, and its structure and energy determine the reaction rate. ucsb.edustudysmarter.co.uk
For catalyzed reactions involving 8-alkylquinolines, such as the enantioselective C(sp³)–H amidation, the mechanism is believed to proceed via a concerted metalation-deprotonation (CMD) pathway. researchgate.netresearchgate.net In this mechanism, the C-H bond cleavage and C-Rh bond formation occur in a single, organized transition state. Computational studies have been used to model these transition states and explain the origins of the high enantioselectivity. nih.govsnnu.edu.cn The models show that the chiral carboxylic acid, acting as a ligand and a proton shuttle, creates a highly ordered environment that favors one transition state over its diastereomer, thus controlling the stereochemical outcome. Similarly, computational studies on the reaction of oxygen with butyl-substituted quinolones have been used to refine the reaction mechanism, comparing the energy barriers of different potential pathways, such as electron transfer versus direct oxygen addition. nih.gov
Stereochemical Outcomes in Asymmetric Transformations of Quinoline Derivatives
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. The this compound framework can serve as a substrate in various asymmetric transformations, where the existing butyl group can influence the stereochemical outcome of a newly formed chiral center.
A prime example is the asymmetric hydrogenation of the carbocyclic ring of 8-substituted quinolines, as detailed in Table 1. The chiral Ru-PhTRAP catalyst effectively differentiates between the two faces of the prochiral substrate, leading to the formation of one enantiomer of the 5,6,7,8-tetrahydroquinoline (B84679) product in excess. dicp.ac.cnrsc.org The enantiomeric ratio (er) is sensitive to the steric and electronic nature of the 8-substituent. For instance, the hydrogenation of 8-ethyl, 8-n-propyl, and 8-iso-propylquinoline all yield the corresponding chiral tetrahydroquinolines with high enantioselectivity (94:6, 93:7, and 91:9 er, respectively). dicp.ac.cn
Another powerful strategy is the kinetic resolution of racemic, axially chiral 8-substituted quinolines via asymmetric transfer hydrogenation. dicp.ac.cn In this process, a chiral phosphoric acid catalyst selectively hydrogenates one enantiomer of the starting material much faster than the other, allowing for the separation of the unreacted, enantiopure substrate from the reduced, also enantiopure, product. Selectivity factors (s) of up to 209 have been achieved, demonstrating highly efficient discrimination between the two atropisomers. dicp.ac.cn
Computational Chemistry and Theoretical Studies of 8 Butylquinoline
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular properties of 8-butylquinoline. These calculations provide a foundational understanding of the molecule's stability, charge distribution, and spectroscopic characteristics.
Research on a series of alkyl-quinolines using the high-level quantum-chemical G4 method has provided valuable thermochemical data. mdpi.com These studies calculate properties such as the standard molar gas-phase enthalpies of formation, which are critical for assessing the thermodynamic stability of these compounds. mdpi.com While specific data for this compound is not always singled out, the trends observed for other alkyl-quinolines, such as methyl-quinolines, offer a reliable basis for estimating its properties. For instance, the gas-phase enthalpies of formation for various quinoline (B57606) derivatives have been systematically evaluated, demonstrating good agreement between theoretical calculations and experimental results. mdpi.com
Table 1: Calculated Thermochemical Properties of Representative Alkyl-Quinolines
| Compound | Method | Calculated Property | Value |
|---|---|---|---|
| 3-Methylquinoline | G4 | Gas-Phase Enthalpy of Formation (kJ·mol⁻¹) | 145.2 ± 2.1 |
| 4-Methylquinoline | G4 | Gas-Phase Enthalpy of Formation (kJ·mol⁻¹) | 142.3 ± 2.0 |
| Isoquinoline | DFT (B3LYP/6-31G*) | Dipole Moment (Debye) | 2.73 |
| 8-Hydroxyquinoline (B1678124) | DFT (B3LYP/6-31G*) | Dipole Moment (Debye) | 1.83 |
This table presents representative data for related compounds to infer the properties of this compound. Data sourced from studies on alkyl-quinolines and substituted quinolines. mdpi.comnih.gov
Molecular Dynamics Simulations and Conformational Analysis of this compound
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior and conformational flexibility of molecules over time. nih.govresearchgate.net For this compound, the presence of the flexible n-butyl chain at the C8 position introduces significant conformational freedom. Conformational analysis is therefore essential to identify the most stable, low-energy arrangements of the molecule, which in turn govern its interactions with other molecules and its biological activity. nih.govprinceton.edu
While specific MD simulation studies exclusively focused on this compound are not widely documented, the methodologies are well-established. Such simulations would typically involve placing the molecule in a simulated environment (e.g., a solvent box of water or an organic solvent) and solving Newton's equations of motion for all atoms. nih.govpolyu.edu.hk This allows for the exploration of the potential energy surface and the identification of various conformers.
The conformational landscape of this compound is primarily dictated by the rotation around the C-C single bonds of the butyl group. The interaction between the butyl chain and the peri-hydrogen at the C7 position of the quinoline ring would create steric hindrance, limiting the rotational freedom and favoring certain conformations over others. Computational methods can predict the relative energies of these conformers, providing a Boltzmann-weighted distribution of the likely shapes the molecule adopts at a given temperature. csic.es Understanding these conformational preferences is a critical first step in predicting how this compound might fit into a biological receptor's binding site. nih.gov
Prediction of Reactivity and Elucidation of Reaction Pathways
Theoretical methods are pivotal in predicting the chemical reactivity of this compound and elucidating potential reaction mechanisms. DFT-based reactivity descriptors, such as Fukui functions and dual descriptors, can identify the most likely sites for electrophilic or nucleophilic attack. numberanalytics.com For this compound, the electron-donating nature of the butyl group is expected to activate the quinoline ring, particularly the benzene (B151609) part, towards electrophilic substitution.
Computational studies can map out entire reaction pathways, calculating the energies of reactants, transition states, and products. scienceintheclassroom.orgnih.gov This is crucial for understanding reaction mechanisms and predicting reaction outcomes. For example, in metal-catalyzed cross-coupling reactions, where quinoline derivatives often act as ligands, DFT calculations can predict the stability of catalytic intermediates and the energy barriers for different reaction steps. nsf.gov A study on biquinoline ligands demonstrated that steric hindrance from substituents could be predicted by DFT to disfavor the formation of certain inactive catalyst species, thereby guiding the design of more robust catalysts. nsf.gov Similarly, the steric bulk of the 8-butyl group would be expected to play a significant role in the coordination chemistry and catalytic applications of this compound.
Structure-Activity Relationship (SAR) Modeling for Ligand Design
The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the basis for numerous drugs with a wide range of biological activities. rsc.orgtandfonline.commdpi.com Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of compounds with their biological activity. researchgate.net These models are essential for rational ligand design, aiming to optimize the potency and selectivity of drug candidates. mdpi.comnih.gov
Numerous QSAR studies have been performed on quinoline derivatives, identifying key structural features that govern their activity against various targets, including those for malaria, tuberculosis, and cancer. nih.govmdpi.comnih.gov These studies typically use a set of molecular descriptors that quantify various aspects of the molecule's structure, such as:
Steric descriptors: Related to the size and shape of the molecule.
Electronic descriptors: Describing the electron distribution, such as partial charges and dipole moments.
Hydrophobic descriptors: Quantifying the molecule's lipophilicity (e.g., logP).
Topological descriptors: Encoding information about molecular connectivity.
Table 2: Summary of QSAR Findings for Quinoline Derivatives
| Study Focus | Key Findings | Relevant Descriptors |
|---|---|---|
| Antimalarial Activity | Steric, electrostatic, and hydrophobic interactions are crucial for activity. Models guide the design of new potent derivatives. nih.gov | CoMFA/CoMSIA fields, HQSAR |
| Anti-TB Activity | Van der Waals volume, electron density, and electronegativity are pivotal for antituberculosis activity. nih.gov | VdW volume, Electron density |
| Anticancer Activity | The quinoline scaffold is a key feature for multi-targeted inhibitors. ADMET properties are critical for drug-likeness. mdpi.com | Docking scores, logP, Solubility |
This table summarizes general findings from QSAR studies on various quinoline derivatives, which inform the potential role of the 8-butyl substituent.
Frontier Molecular Orbital (FMO) Analysis and Electronic Interactions
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting chemical reactivity and electronic interactions. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.comajchem-a.com
For this compound, the electron-donating butyl group is expected to raise the energy of the HOMO compared to unsubstituted quinoline, making it a better electron donor. The LUMO energy is likely to be less affected. This would result in a smaller HOMO-LUMO gap, suggesting increased reactivity. The spatial distribution of the HOMO and LUMO is also important. In quinoline systems, the HOMO is typically a π-orbital distributed across the aromatic rings, and the LUMO is a π* orbital. FMO analysis helps in understanding interactions in pericyclic reactions, charge-transfer processes, and electronic spectra. imperial.ac.uk
Table 3: Representative HOMO-LUMO Energy Gaps for Heterocyclic Compounds
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Imidazole Derivative | DFT/B3LYP/6-311G | -6.297 | -1.810 | 4.487 |
| Quinazoline Derivative (AYQ) | DFT | -7.121 | -2.122 | 4.999 |
| Imidazoline Derivative (HDM) | DFT | -4.273 | 0.161 | 4.434 |
This table presents calculated FMO data for related heterocyclic systems to provide context for the expected electronic properties of this compound. Data sourced from various DFT studies. irjweb.comphyschemres.orgajol.info
Spectroscopic Characterization in Advanced 8 Butylquinoline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 8-Butylquinoline, both one-dimensional (¹H and ¹³C NMR) and advanced multidimensional NMR techniques provide a complete picture of its molecular framework.
¹H NMR and ¹³C NMR for Structural Elucidation of this compound
For the related isomer, 3-n-butylquinoline , specific NMR data has been reported. rsc.org This data can serve as a valuable reference for predicting the chemical shifts in this compound, accounting for the different substitution pattern on the quinoline (B57606) ring.
Table 1: Representative ¹H and ¹³C NMR Data for Butyl-Substituted Quinolines
| Compound | Technique | Description |
| 2-Butylquinoline (B11908802) rsc.org | ¹H NMR | Signals for the butyl group protons (t, m, m, t) and aromatic protons. |
| ¹³C NMR | Resonances for the four unique carbons of the butyl group and the quinoline ring carbons. | |
| 3-n-Butylquinoline rsc.org | ¹H and ¹³C NMR | Detailed spectral data available in supplementary information of the cited study. |
Note: This table contains data for isomers of this compound and is for illustrative purposes. Specific data for this compound was not available in the cited sources.
Advanced Multidimensional NMR Techniques
Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of all proton and carbon signals, especially in complex molecules. These experiments reveal through-bond correlations between nuclei. For instance, a COSY spectrum would establish the connectivity between the protons within the butyl chain and the coupling network of the aromatic protons on the quinoline core. HSQC would correlate each proton to its directly attached carbon, while HMBC would reveal longer-range (2-3 bond) correlations, definitively placing the butyl group at the C8 position by showing a correlation from the methylene (B1212753) protons of the butyl group to the C7, C8, and C8a carbons of the quinoline ring. While the application of these techniques to this compound is not explicitly detailed in the available literature, their use is standard practice in the characterization of novel organic compounds. jmaterenvironsci.commdpi.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₁₃H₁₅N, corresponding to a molecular weight of approximately 185.26 g/mol .
Electron ionization mass spectrometry (EI-MS) of butylquinoline isomers typically shows a prominent molecular ion peak (M⁺). The fragmentation pattern can provide clues about the structure. For instance, the mass spectrum of a mixture containing 8-sec-butylquinoline is available in the NIST database and shows characteristic fragmentation. nist.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule. For example, the HRMS data for 2-butylquinoline shows the [M+H]⁺ ion at m/z 186.1280, which is consistent with the calculated value of 186.1277 for C₁₃H₁₆N⁺. rsc.org Similar accuracy would be expected for this compound, allowing for its unambiguous identification.
Table 2: Mass Spectrometry Data for Butyl-Substituted Quinolines
| Compound | Technique | Key Findings |
| Mixture of 6- and 8-sec-Butylquinoline nist.gov | GC-MS | Mass spectrum available in the NIST database. |
| 2-Butylquinoline rsc.org | HRMS (ESI) | [M+H]⁺ found at m/z 186.1280 (calculated: 186.1277). |
| 7-n-Butylquinoline acs.org | Mass Spectrometry | Mentioned in a study of quinoline derivatives. |
Note: This table contains data for isomers and related compounds of this compound. Specific HRMS data for this compound was not available in the cited sources.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
For this compound, the IR spectrum is expected to show characteristic peaks for the C-H stretching vibrations of the aromatic quinoline ring and the aliphatic butyl group. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1600-1450 cm⁻¹ region. C-H bending vibrations would also be present at lower wavenumbers. While a specific IR spectrum for this compound is not available, the spectra of related compounds like 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) have been documented and provide a basis for comparison. nist.gov
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the carbocyclic and heterocyclic rings.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs in the UV region. The position and intensity of the absorption bands are sensitive to the substitution pattern.
The UV-Vis spectrum of quinoline derivatives typically displays multiple absorption bands corresponding to π-π* transitions. For this compound, the attachment of the alkyl group may cause a slight red-shift (bathochromic shift) of these absorption bands compared to unsubstituted quinoline. Studies on 8-hydroxyquinoline have shown absorption maxima that are sensitive to the solvent environment. researchgate.net
Fluorescence spectroscopy measures the light emitted from a molecule after it has been excited by absorbing light. Many quinoline derivatives are known to be fluorescent. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is characterized by its maximum emission wavelength (λ_em) and quantum yield. The fluorescence properties of 8-amidoquinoline derivatives have been studied, indicating that the quinoline core can act as a fluorophore. ualberta.ca The specific excitation and emission maxima for this compound would need to be experimentally determined.
X-ray Diffraction for Solid-State Structural Determination
X-ray diffraction (XRD) on a single crystal is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions such as π-π stacking, which can be significant for quinoline derivatives.
Currently, there are no published crystal structures for this compound in the Cambridge Structural Database. Obtaining a suitable single crystal of this compound would be the first and often most challenging step to perform such an analysis. creativebiomart.net A successful crystallographic study would provide definitive proof of the connectivity and conformation of the butyl group relative to the quinoline ring in the solid state.
Electrochemical Analysis and Redox Properties
The electrochemical behavior of quinoline and its derivatives is a subject of significant scientific interest due to its relevance in various applications, including the development of new materials and understanding biological redox processes. The redox properties of these nitrogen-containing heterocycles are intrinsically linked to their molecular structure, with substituents on the quinoline ring playing a crucial role in modulating their electronic characteristics.
Electrochemical analysis, particularly through techniques like cyclic voltammetry (CV), provides a powerful platform to investigate the oxidation and reduction processes of these compounds. beilstein-journals.org CV involves applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The obtained voltammogram, a plot of current versus applied potential, offers valuable information about the redox potentials, the stability of the generated radical ions, and the kinetics of the electron transfer reactions. als-japan.comlibretexts.orgiitk.ac.in
While specific, detailed research on the electrochemical profile of this compound is not extensively documented in publicly available literature, the influence of alkyl substituents on the quinoline core can be inferred from studies on related compounds. The butyl group at the 8-position is an electron-donating group. Research on other substituted quinolines has demonstrated a strong correlation between the nature of the substituent and the resulting redox potentials. nih.govmdpi.com For instance, the presence of an electron-donating methyl group has been shown to facilitate the oxidation of the quinoline system. nih.govmdpi.com This is because electron-donating groups increase the electron density on the aromatic system, making it more susceptible to oxidation (removal of electrons).
Conversely, the reduction potential of methylated quinoline derivatives has been observed to become more negative compared to their non-methylated counterparts. nih.govmdpi.com This suggests that the increased electron density makes the molecule more difficult to reduce (add electrons to). Therefore, it is anticipated that this compound would exhibit similar behavior, with the butyl group influencing its redox properties in a comparable manner to a methyl group.
The general redox behavior of quinoline derivatives can involve multi-step, reversible reduction processes. utexas.edu The stability of the radical ions formed during these redox reactions is a key factor in their electrochemical characteristics. utexas.edu The specific redox potentials are also influenced by the experimental conditions, such as the solvent and the supporting electrolyte used. utexas.edu
To illustrate the expected influence of substituents on the redox potentials of a quinoline core, the following table presents hypothetical shifts based on the trends observed for other substituted quinolines.
| Compound | Substituent Nature | Expected Shift in Oxidation Potential | Expected Shift in Reduction Potential |
| Quinoline | (Reference) | - | - |
| This compound | Electron-Donating | Lower (Easier to Oxidize) | More Negative (Harder to Reduce) |
| Nitroquinoline | Electron-Withdrawing | Higher (Harder to Oxidize) | Less Negative (Easier to Reduce) |
This table is illustrative and based on general principles of physical organic chemistry and findings from related quinoline derivatives. Actual potential values would require experimental determination.
Coordination Chemistry of 8 Butylquinoline and Its Analogues
8-Butylquinoline as a Ligand in Metal Complexes
This compound, a derivative of the heterocyclic aromatic compound quinoline (B57606), serves as a notable ligand in the formation of metal complexes. The coordination ability of quinoline and its analogues stems primarily from the lone pair of electrons on the nitrogen atom within the aromatic ring system. This nitrogen atom acts as a Lewis base, donating its electron pair to a metal center, which acts as a Lewis acid, to form a coordinate bond. The presence of a butyl group at the 8-position introduces specific steric and electronic effects that influence its coordination behavior and the properties of the resulting metal complexes.
Monodentate, Bidentate, and Polydentate Coordination Modes
The manner in which a ligand binds to a central metal ion is known as its coordination mode. Ligands are classified based on the number of donor atoms that bind to the metal.
Monodentate Coordination: this compound, in its unmodified form, typically functions as a monodentate ligand. It coordinates to a metal center exclusively through its single nitrogen donor atom. The butyl group at the 8-position is a non-coordinating alkyl group.
Bidentate Coordination: For bidentate coordination to occur, a quinoline derivative must possess a second donor atom positioned suitably to form a stable chelate ring with the metal ion. A prime example among this compound analogues is 8-hydroxyquinoline (B1678124) (oxine). 8-Hydroxyquinoline is a well-established bidentate chelating agent, coordinating to a metal ion through both the nitrogen atom and the deprotonated oxygen atom of the hydroxyl group. scirp.orgnih.gov This forms a stable five-membered ring with the metal center. nih.gov Mixed ligand complexes containing 8-hydroxyquinoline and another ligand, such as a Schiff base, have also been synthesized, where 8-hydroxyquinoline maintains its bidentate coordination. mdpi.com
Polydentate Coordination: Polydentate ligands contain more than two donor atoms. Analogues of this compound can be designed to exhibit such behavior. For instance, Schiff base ligands derived from 8-aminoquinoline (B160924) can act as polydentate ligands. A Schiff base formed from the combination of julolidine (B1585534) and quinoline groups has been shown to form mononuclear and dinuclear complexes with various transition metals. rsc.org Furthermore, bis(8-quinolyl)silyl ligands have been noted in the development of multidentate ligand systems. nih.gov Palladium complexes with tridentate quinolino-based ligands have been synthesized and used in polymerization catalysis. researchgate.net
Stereochemical Aspects of Metal Complex Formation
Stereochemistry in coordination compounds deals with the three-dimensional arrangement of ligands around a central metal ion. Several factors, including the size and shape of the ligand and the coordination number of the metal, influence the resulting geometry. numberanalytics.com
The butyl group at the 8-position of the quinoline ring in this compound is sterically bulky. This steric hindrance can significantly influence the geometry of the resulting metal complex and the number of ligands that can coordinate to the metal center. Compared to less hindered quinolines, the bulky butyl group can limit the approach of other ligands, potentially favoring complexes with lower coordination numbers or leading to distorted geometries.
In octahedral complexes, the presence of bidentate ligands like 8-hydroxyquinoline can lead to the formation of enantiomers (non-superimposable mirror images). csbsju.edu For a complex with three bidentate ligands, such as tris(8-hydroxyquinolinato)aluminium(III), the ligands can arrange in a propeller-like fashion, resulting in left-handed (Λ) and right-handed (Δ) isomers. csbsju.edu The stereochemistry of substitution reactions in octahedral complexes, such as those involving cobalt(III), depends on the structure of the five-coordinate intermediate that forms. libretexts.org The final product's stereochemistry can either be retained or rearranged depending on the stability and geometry of this intermediate. libretexts.org
Synthesis and Characterization of this compound Metal Complexes
The synthesis of metal complexes involving this compound and its analogues generally involves the reaction of a metal salt with the ligand in a suitable solvent. For instance, mixed ligand complexes of transition metals with 8-quinolinols and 5-(n-butoxymethyl-8-quinolinol) have been prepared. researchgate.net Similarly, complexes of Co(II), Ni(II), and Cu(II) have been synthesized using a Schiff base and 8-hydroxyquinoline as ligands. mdpi.com The synthesis of palladium-NHC (N-heterocyclic carbene) complexes can be achieved by substituting a labile ligand, such as a phosphine, with the NHC ligand. wikipedia.org
A variety of analytical techniques are employed to characterize these complexes and elucidate their structures.
| Characterization Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the complex and how they are affected by coordination. For example, a shift in the C=N stretching frequency of the quinoline ring can confirm coordination to the metal ion. In 8-hydroxyquinoline complexes, the disappearance of the O-H band indicates deprotonation and coordination of the oxygen atom. scirp.orgresearchgate.net |
| NMR Spectroscopy | ¹H and ¹³C NMR spectroscopy are used to determine the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the quinoline protons upon complexation provide evidence of metal-ligand bond formation. researchgate.netmdpi.com |
| UV-Visible Spectroscopy | Used to study the electronic transitions within the complex. The appearance of new absorption bands or shifts in existing bands upon complexation confirms the formation of the complex and can provide information about its geometry. scirp.orgmdpi.com |
| X-ray Crystallography | Provides a definitive three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and overall coordination geometry. This technique has been used to characterize various metal complexes with quinoline-based ligands. rsc.orgresearchgate.net |
| Mass Spectrometry | Confirms the molecular weight of the complex. |
| Thermal Analysis (TGA) | Determines the thermal stability of the complex and the presence of coordinated or lattice solvent molecules. researchgate.netacs.org |
| Molar Conductivity | Measures the electrolytic nature of the complex in solution, indicating whether the ligands are coordinated to the metal ion or exist as free ions in the crystal lattice. mdpi.com |
For example, a study on a novel 5-nitro-8-hydroxyquinoline-proline hybrid and its Rh(III) and Ru(II) complexes used UV-visible, circular dichroism, ¹H NMR, and EPR spectroscopy to investigate the complex formation with essential metal ions like Cu(II) and Zn(II). mdpi.com
Applications in Catalysis through Metal-Ligand Systems
Transition metal complexes are widely used as catalysts in a vast range of chemical reactions. numberanalytics.com The ligands coordinated to the metal center play a crucial role in tuning the catalyst's activity, selectivity, and stability. numberanalytics.comnumberanalytics.com Metal complexes incorporating this compound and its analogues have shown promise in various catalytic applications.
The electronic and steric properties of the quinoline ligand can be modified by introducing different substituents, which in turn influences the catalytic performance of the metal complex. For instance, palladium complexes containing N-heterocyclic carbene (NHC) ligands are highly effective for various cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Sonogashira couplings. wikipedia.org These catalysts often exhibit higher activity and stability compared to their phosphine-based counterparts. wikipedia.org
Palladium complexes bearing tridentate quinolino-based ligands have demonstrated high catalytic activities for the vinyl-addition polymerization of norbornene when activated with methylaluminoxane (B55162) (MAO). researchgate.net The steric and electronic effects of the substituents on the quinoline ligand were found to significantly influence the structure-activity relationships in this polymerization. researchgate.net Furthermore, transition metal complexes featuring supporting ligands with main group elements, such as an NSiN-type bis(8-quinolyl)silyl ligand, have been explored for their catalytic potential. nih.gov
Some transition metal complexes derived from Schiff bases have been examined for their catalytic activity in oxidation reactions, such as the oxidation of aniline (B41778), with high selectivity. mdpi.com
Metal-Organic Frameworks (MOFs) Incorporating Quinoline-Based Linkers
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic ligands (linkers). The choice of the organic linker is crucial in determining the structure, porosity, and functional properties of the resulting MOF. Quinoline derivatives functionalized with carboxylate groups are excellent candidates for use as linkers in the synthesis of MOFs. nih.gov
For example, quinoline-2,6-dicarboxylic acid has been used as a linker to synthesize a luminescent zirconium(IV)-based MOF. rsc.org This MOF demonstrated high sensitivity and selectivity for the detection of 4-nitrophenol (B140041) and Fe(III) ions. rsc.org Similarly, quinoline-2,4-dicarboxylic acid has been employed to construct a series of 3D coordination polymers with lanthanide(III) ions. nih.gov The coordination mode of the dicarboxylate linker was found to be influenced by the synthesis temperature, leading to structural diversity. nih.gov Dicarboxylic quinoline derivatives are considered ideal ligands for building MOFs with potential applications in gas storage and catalysis. vulcanchem.com
In another approach, functional molecules can be incorporated into the pores of existing MOFs. Research has shown the encapsulation of 8-hydroxyquinoline into a UIO-66 MOF, followed by the introduction of Eu³⁺ ions. acs.org This strategy allows for the design of novel luminescent materials with tunable emissions, potentially applicable for creating white light and in anti-counterfeiting technologies. acs.org
Ligand Design and Medicinal Chemistry Applications of 8 Butylquinoline Scaffolds
Rational Design of Quinoline-Based Ligands with Specific Interaction Profiles
The rational design of ligands is a cornerstone of modern drug discovery, aiming to optimize the interaction of a molecule with its biological target to elicit a desired physiological response. The 8-butylquinoline scaffold offers a versatile platform for such design, where the butyl group at the 8-position significantly influences the compound's physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. ontosight.ai
The design of quinoline-based ligands often involves the strategic modification of the quinoline (B57606) core to enhance binding affinity and selectivity for a specific biological target. While specific research focusing solely on the rational design of this compound derivatives is not extensively documented in publicly available literature, the principles can be inferred from studies on structurally related quinoline compounds. For instance, in the development of antimalarial agents, modifications of the quinoline ring, including the introduction of alkyl groups, have been shown to modulate activity. nih.gov The butyl group in this compound can serve as a key hydrophobic anchor, fitting into hydrophobic pockets of target proteins.
For example, in the design of novel cannabinoid receptor 2 (CB2R) agonists, quinoline-3-carboxamides (B1200007) have been identified as a promising scaffold. While not this compound, these studies demonstrate that modifications at various positions of the quinoline ring, including the incorporation of different amide substituents, can lead to high affinity and selectivity for the target receptor. unipi.it This highlights the general strategy of using the quinoline core as a template and systematically altering substituents to achieve a specific interaction profile.
Structure-Based Ligand Design Approaches for Molecular Recognition
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target, typically a protein or nucleic acid, to guide the design of potent and selective inhibitors. gardp.org This approach relies heavily on techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to determine the structure of the target, often in complex with a ligand. Computational methods, such as molecular docking and molecular dynamics simulations, are then employed to predict the binding mode and affinity of potential ligands. nih.govscielo.br
While specific SBDD studies centered on this compound are not widely reported, research on other quinoline derivatives provides a clear blueprint for how such approaches could be applied. For instance, in the design of inhibitors for phosphodiesterase 10A (PDE10A), a target for schizophrenia, researchers started with a known quinoline-based inhibitor and used structural information to guide the synthesis of novel analogs with improved metabolic stability. jst.go.jp
Molecular modeling can be a powerful tool to understand how ligands like this compound and its derivatives might interact with their targets. nostrumbiodiscovery.com For example, docking studies can predict the orientation of the this compound scaffold within a binding site, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The butyl group at the 8-position would be expected to favor binding to hydrophobic pockets.
A hypothetical SBDD workflow for an this compound-based ligand could involve:
Target Identification and Validation: Identifying a disease-relevant protein with a suitable binding pocket.
Structural Determination: Obtaining the 3D structure of the target protein.
Docking of this compound: Computationally placing the this compound scaffold into the binding site to assess its fit and potential interactions.
Iterative Design and Synthesis: Modifying the this compound scaffold with various functional groups to enhance binding affinity and selectivity based on the structural insights.
Biological Evaluation: Testing the synthesized compounds for their activity against the target.
This iterative process of design, synthesis, and testing is a hallmark of SBDD. researchgate.net
Pharmacological Target Interactions and Binding Mechanisms
Quinoline derivatives are known to interact with a wide range of pharmacological targets, exhibiting activities such as antimicrobial, antifungal, antimalarial, anticancer, and anti-neurodegenerative properties. nih.govontosight.ai The specific targets and binding mechanisms of this compound itself are not extensively characterized in the available literature. However, studies on closely related analogs provide valuable insights into potential interactions.
For example, 8-hydroxyquinoline (B1678124) derivatives have been shown to target bacterial type III secretion systems (T3SS), which are virulence factors in many Gram-negative bacteria. nih.gov The mechanism is thought to involve the chelation of metal ions that are essential for the function of T3SS components. The presence of a butyl group at the 8-position could influence the lipophilicity and cell permeability of such compounds, potentially enhancing their efficacy.
In the context of neurodegenerative diseases, quinoline derivatives have been investigated as inhibitors of cholinesterases, enzymes involved in the breakdown of the neurotransmitter acetylcholine. mdpi.com The binding of these inhibitors to the active site of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) often involves a combination of hydrophobic interactions within the enzyme's gorge and hydrogen bonding with key amino acid residues. Molecular docking studies of some quinoline derivatives have shown interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. mdpi.com
The table below summarizes the biological activities and potential targets of some quinoline derivatives, which could be relevant for understanding the potential pharmacological profile of this compound.
| Derivative Class | Biological Activity | Potential Target(s) | Reference(s) |
| 8-Hydroxyquinolines | Antibacterial | Type III Secretion System (T3SS) | nih.gov |
| Anticancer | Metalloenzymes | nih.gov | |
| Anti-neurodegenerative | Cholinesterases | mdpi.com | |
| Quinoline-3-carboxamides | Cannabinoid Receptor Modulation | CB2 Receptor | unipi.it |
| 8-Quinolinamines | Antimalarial, Antifungal, Antibacterial | Not specified | nih.gov |
| 8-Substituted quinoline-2-carboxamides | Carbonic Anhydrase Inhibition | Carbonic Anhydrase Isoforms I, II, IV | jeyamscientific.in |
Development of Novel Chemical Probes and Research Tools Utilizing this compound Scaffolds
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or organismal context. griffith.edu.au The development of such tools is crucial for target validation and understanding complex biological processes. The quinoline scaffold, with its inherent fluorescence properties and versatile chemistry, is an excellent starting point for the design of chemical probes. jeyamscientific.in
While there is limited specific information on the use of this compound as a chemical probe, the principles of probe design can be applied to this scaffold. A chemical probe typically consists of three components: a recognition element that binds to the target, a reporter group (e.g., a fluorophore, biotin, or a photoaffinity label), and a linker connecting the two.
Fluorescent Probes: The intrinsic fluorescence of the quinoline ring can be modulated by its substituents. This property has been exploited to develop fluorescent sensors for various analytes. For example, 8-amidoquinoline derivatives have been developed as fluorescent probes for zinc ions. nih.gov The binding of Zn²⁺ to the probe leads to a change in its fluorescence properties, allowing for the detection and quantification of the ion. The butyl group at the 8-position could be incorporated to fine-tune the probe's solubility and cellular uptake.
Photoaffinity Probes: Photoaffinity labeling is a powerful technique for identifying the protein targets of a bioactive compound. A photoaffinity probe is a molecule that contains a photoreactive group. Upon irradiation with UV light, this group forms a highly reactive species that can covalently bind to nearby molecules, including the target protein. The this compound scaffold could be functionalized with a photoreactive group, such as an azide (B81097) or a diazirine, to create a photoaffinity probe for identifying its binding partners in a complex biological sample.
The general workflow for using a chemical probe for target identification involves:
Probe Synthesis: Designing and synthesizing a probe based on a bioactive molecule like this compound.
Target Labeling: Incubating the probe with a biological sample (e.g., cell lysate or live cells) to allow it to bind to its target.
Enrichment and Identification: Using the reporter group on the probe to isolate the probe-target complex, followed by mass spectrometry to identify the protein.
The development of chemical probes based on the this compound scaffold holds promise for elucidating its mechanism of action and identifying novel therapeutic targets.
Q & A
Q. Basic
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
- Spectroscopy : FTIR for functional group identification (quinoline ring C=N stretch at ~1620 cm⁻¹) .
- Mass spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ ions (m/z 186.1) .
For quantification in biological samples, validate LC-MS/MS methods with internal standards (e.g., deuterated analogs) .
How can statistical models improve structure-activity relationship (SAR) studies of this compound analogs?
Q. Advanced
- Multivariate analysis : Use partial least squares (PLS) regression to correlate descriptors (logP, polar surface area) with bioactivity .
- Machine learning : Train random forest models on PubChem datasets to predict toxicity or target binding .
- Validation : Apply leave-one-out cross-validation and report R² values to assess predictive power .
What protocols ensure reproducibility in this compound’s catalytic applications?
Q. Advanced
- Catalyst characterization : Provide BET surface area, TEM for nanoparticle size, and XRD for crystallinity .
- Reaction conditions : Specify exact temperatures (±1°C), stirring rates, and inert atmosphere details (e.g., argon purge cycles) .
- Data reporting : Include raw NMR/FID files in supplementary materials and deposit crystallographic data in the Cambridge Structural Database .
How do solvent polarity and pH affect this compound’s stability in long-term storage?
Q. Basic
- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months, analyze degradation products monthly via TLC or HPLC .
- pH dependence : Use phosphate buffers (pH 2–12) to track hydrolysis rates; quinolines are typically stable in neutral to mildly acidic conditions .
- Light sensitivity : Conduct UV irradiation experiments (300–400 nm) to assess photodegradation pathways .
What methodologies validate this compound’s environmental toxicity in aquatic models?
Q. Advanced
- Ecotoxicology assays : Follow OECD Test No. 203 for acute fish toxicity (96-h LC₅₀ in zebrafish) .
- Bioaccumulation : Measure bioconcentration factors (BCF) in algae or Daphnia magna using radiolabeled compounds .
- Metabolomics : Use GC-MS to identify transformation products in simulated wastewater .
How can researchers address low reproducibility in this compound’s reported bioactivity?
Q. Advanced
- Protocol harmonization : Adopt standardized MIC assay conditions (e.g., CLSI guidelines) across labs .
- Metadata reporting : Disclose cell line passage numbers, serum batch numbers, and incubation times .
- Open science practices : Share raw data via repositories like Zenodo and publish negative results to reduce publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
